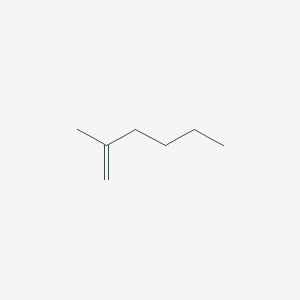

2-Methyl-1-hexene

説明

特性

IUPAC Name |

2-methylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUDSQHLKGNCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052505 | |

| Record name | 2-Methyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Methyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

60.9 [mmHg] | |

| Record name | 2-Methyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6094-02-6, 27236-46-0 | |

| Record name | 2-Methyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027236460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V54TLV711M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Selective Synthesis of 2-methyl-1-hexene

Regioselective Elimination Reactions from Precursor Alcohols

Elimination reactions from alcohols or their derivatives are a common route to alkenes. However, controlling the regioselectivity to favor the less substituted 2-Methyl-1-hexene over more substituted isomers, which are often favored by Zaitsev's rule, is a key challenge.

The E2 (bimolecular elimination) mechanism is a concerted, single-step process where the removal of a proton and a leaving group occurs simultaneously. libretexts.orgmasterorganicchemistry.com This mechanism is highly sensitive to the steric environment and the nature of the base, allowing for regiochemical control. While E2 reactions typically favor the formation of the more substituted (Zaitsev) alkene, strategic manipulation can lead to the less substituted (Hofmann) product. libretexts.orglibretexts.org The stereochemical requirement for E2 elimination is an anti-periplanar arrangement of the β-hydrogen and the leaving group. libretexts.orgmasterorganicchemistry.com

For the selective formation of this compound, a less substituted alkene, the Hofmann elimination is particularly relevant. This multi-step process converts an amine into an alkene by first forming a quaternary ammonium salt through exhaustive methylation with excess methyl iodide. libretexts.orgchadsprep.comchemistrysteps.com Subsequently, heating this quaternary ammonium hydroxide salt with a strong base, typically silver oxide (Ag₂O) and water, induces an E2 elimination. chemistrysteps.comwikipedia.org The bulky nature of the trialkylamine leaving group in the Hofmann elimination causes the base to abstract the most accessible, least hindered β-hydrogen, leading preferentially to the least substituted alkene, known as the Hofmann product. libretexts.orgwikipedia.orgbyjus.com

For example, to synthesize this compound via Hofmann elimination, the precursor would be a quaternary ammonium salt derived from 2-methylhexan-1-amine (PubChem CID: 43858 for the alcohol, but the amine would be analogous). The exhaustive methylation would yield N,N,N-trimethyl(2-methylhexyl)ammonium iodide. Upon treatment with silver oxide and heat, the elimination would preferentially occur at the least substituted carbon, forming this compound.

The choice of base is paramount in controlling the regioselectivity of E2 reactions. Strong, sterically hindered bases are instrumental in directing elimination towards the Hofmann product. Examples of such bases include potassium tert-butoxide ((CH₃)₃CO⁻ K⁺). libretexts.org These bulky bases preferentially abstract the most accessible proton, which is often a primary β-hydrogen, leading to the formation of the terminal alkene. Polar aprotic solvents can also enhance the rate of E2 reactions. masterorganicchemistry.com

In the context of alcohol dehydration, while traditional acid-catalyzed methods (often proceeding via E1 mechanisms) tend to yield mixtures of isomers favoring the more substituted product, heterogeneous catalysts offer improved control. For instance, the dehydration of 2-methyl-1-butanol to 2-methyl-1-butene (an analogous reaction to forming this compound from 2-methylhexan-1-ol) using a zinc aluminate catalyst can achieve high selectivity for the terminal alkene. google.com

Table 1: Selectivity and Yield in Dehydration of 2-Methyl-1-butanol to 2-Methyl-1-butene using Zinc Aluminate Catalyst google.com

| Run | WHSV (h⁻¹) | Temperature (°C) | Conversion (%) | Selectivity to 2-Methyl-1-butene (%) | Yield (Mole %) |

| 1 | 1.14 | 330 | 94 | 82 | 77 |

| 2 | 1.14 | 340 | 95 | 71 | 67 |

Note: WHSV refers to Weight Hourly Space Velocity.

This data illustrates that zinc aluminate catalysts can provide high yields of the desired terminal alkene over a relatively wide temperature range, demonstrating a significant advantage over other catalysts like alumina, which often show lower yields and narrower optimal temperature ranges. google.com

Exploiting E2 Mechanisms for Controlled Alkene Formation

Control of Isomeric By-product Formation in Dehydration Reactions

Dehydration reactions of alcohols, particularly those proceeding via an E1 mechanism, are prone to producing mixtures of isomeric alkenes due to the formation of carbocation intermediates that can undergo rearrangements (e.g., hydride or alkyl shifts) and the thermodynamic preference for more substituted alkenes (Zaitsev's rule). libretexts.org

To mitigate the formation of undesired isomers in dehydration reactions, several strategies can be employed:

Kinetic Control: Employing conditions that favor kinetic products over thermodynamic ones can lead to higher yields of less stable, less substituted alkenes. This often involves using sterically hindered bases in E2-type eliminations, as discussed in Section 2.1.2.

Catalyst Selection: The use of specific heterogeneous catalysts can significantly influence regioselectivity. As exemplified by the dehydration of 2-methyl-1-butanol, zinc aluminate catalysts have demonstrated higher selectivity for terminal alkenes compared to traditional alumina catalysts. google.com While direct data for this compound is limited, such catalytic systems offer a promising avenue for controlling by-product formation in analogous branched primary alcohol dehydrations.

E2-Style Dehydrations: When acid sensitivity or the desire to avoid carbocation rearrangements is a concern, converting the alcohol into a good leaving group (e.g., a tosylate or mesylate) and then performing an E2 elimination with a suitable base under non-acidic conditions can provide greater control over product distribution. This approach minimizes the likelihood of rearrangements that lead to isomeric by-products.

Elucidation of Reaction Pathways and Mechanistic Studies of 2-methyl-1-hexene

Electrophilic Addition Reactions at the Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond acts as a nucleophile, attacking an electron-deficient species (electrophile). For 2-methyl-1-hexene, these reactions typically follow Markovnikov's rule due to the stability of carbocation intermediates.

The hydrohalogenation of this compound, such as with hydrogen bromide (HBr), proceeds via a two-step mechanism involving a carbocation intermediate. pressbooks.pubyoutube.com In the initial step, the alkene's pi bond attacks the electrophilic hydrogen of HBr, leading to the formation of a carbocation. pressbooks.pub According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms (the less substituted carbon), resulting in the formation of the more stable carbocation on the more substituted carbon. pressbooks.pubunits.itlibretexts.org For this compound, this leads to the formation of a tertiary carbocation at the C2 position. youtube.com

Intermediate Carbocation Stability:

Primary carbocation: Less stable

Secondary carbocation: More stable than primary

Tertiary carbocation: Most stable units.it

The stability of carbocations is enhanced by hyperconjugation, where electron density from adjacent sigma bonds delocalizes the positive charge. units.it Following the formation of the tertiary carbocation, the bromide ion (Br⁻) acts as a nucleophile, attacking the positively charged carbon. pressbooks.pubyoutube.com This results in the formation of 2-bromo-2-methylhexane as the major product. nih.gov

Acid-catalyzed hydration involves the addition of water across the double bond of an alkene in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to produce an alcohol. doubtnut.comlibretexts.orgpressbooks.pub The mechanism is analogous to hydrohalogenation, commencing with the protonation of the alkene by a hydronium ion (H3O+), which serves as the electrophile. doubtnut.comlibretexts.orgpressbooks.pub This step is typically rate-limiting and generates a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com

For this compound, the protonation occurs at the terminal carbon (C1), leading to the formation of a stable tertiary carbocation at the C2 position, adhering to Markovnikov's rule. libretexts.orgpressbooks.pubmasterorganicchemistry.com Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic carbocation. doubtnut.compressbooks.pub This forms a protonated alcohol (an oxonium ion). libretexts.orgpressbooks.pub The final step involves the deprotonation of the oxonium ion by another water molecule, regenerating the acid catalyst and yielding the neutral alcohol. doubtnut.comlibretexts.orgpressbooks.pub In the case of this compound, the primary product of acid-catalyzed hydration is 2-methyl-2-hexanol, a tertiary alcohol. thegoodscentscompany.comfishersci.cacenmed.com

Table 1: Products of Electrophilic Addition Reactions

| Reaction Type | Reagent | Major Product | PubChem CID (Product) |

| Hydrohalogenation | HBr | 2-bromo-2-methylhexane | 23268616 nih.gov |

| Acid-Catalyzed Hydration | H2O, H+ | 2-methyl-2-hexanol | 12240 thegoodscentscompany.comfishersci.cacenmed.com |

Oxidative Transformations

Oxidative transformations of this compound involve reactions that lead to the addition of oxygen atoms or the cleavage of the carbon-carbon double bond.

Epoxidation reactions convert alkenes into epoxides (also known as oxiranes or oxacyclopropanes), which are three-membered cyclic ethers. libretexts.orgfishersci.co.uk This transformation typically occurs through the reaction of the alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a non-aqueous solvent. libretexts.org The mechanism is a concerted reaction, meaning bond breaking and bond forming occur simultaneously through a four-part, circular transition state. libretexts.org The electrophilic oxygen atom of the peroxyacid reacts with the nucleophilic carbon-carbon double bond. libretexts.org

For this compound, the epoxidation yields 2-methyl-1,2-epoxyhexane. nih.gov A key stereochemical aspect of concerted epoxidation is its stereospecificity: if the starting alkene is cis, it produces a cis-epoxide, and a trans-alkene yields a trans-epoxide. libretexts.org Although this compound is a terminal alkene and does not exhibit cis-trans isomerism at the double bond, the formation of the epoxide ring is a syn-addition, meaning the oxygen atom adds to the same face of the double bond. libretexts.org Research has also explored the epoxidation of this compound catalyzed by P450 enzymes, noting that these enzymatic processes can produce epoxide diastereomers with varying enantiomeric excess, and their enantioselectivities can be influenced by P450 composition and substrate concentrations. acs.orgnih.gov

Selective cleavage reactions involve the scission of the carbon-carbon double bond, leading to the formation of smaller carbonyl compounds. Chromyl chloride (CrO2Cl2) is a potent oxidizing agent used for such transformations. The reaction of chromyl chloride with olefins, including branched terminal alkenes like 2-methyl-1-pentene (a close analogue to this compound), has been shown to yield aldehydes as major products. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net

Specifically, the reaction of 2-methyl-1-pentene with chromyl chloride primarily produces 2-methylpentanal. researchgate.netcdnsciencepub.comresearchgate.net By analogy, this compound would undergo a similar cleavage. The mechanism involves electrophilic attack on the double bond by an oxygen of chromyl chloride, potentially forming a cyclic oxonium ion intermediate. researchgate.net Subsequent hydrolysis and rearrangement lead to the cleavage products. For this compound, this reaction would yield 2-methylpentanal and formaldehyde. uni.luwikipedia.orgnih.govnih.govfishersci.fifishersci.iewikipedia.orgthermofisher.comherts.ac.uk

Table 2: Products of Oxidative Cleavage with Chromyl Chloride

| Reactant | Oxidizing Agent | Product 1 | PubChem CID (Product 1) | Product 2 | PubChem CID (Product 2) |

| This compound | Chromyl Chloride | 2-methylpentanal | 31245 uni.luwikipedia.orgnih.govnih.gov | Formaldehyde | 712 fishersci.fifishersci.iewikipedia.orgthermofisher.comherts.ac.uk |

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in alkenes. This reaction involves the addition of ozone (O3) to the alkene to form an unstable intermediate called a primary ozonide (molozonide), which rapidly rearranges to a more stable ozonide. youtube.com The ozonide is then typically subjected to a reductive or oxidative workup to yield carbonyl compounds.

For this compound, ozonolysis would cleave the double bond, producing 2-methylpentanal and formaldehyde, similar to the chromyl chloride oxidation. The reaction can be influenced by factors that enhance reactivity, and kinetic modeling studies are often employed to understand the reaction rates and optimize conditions for specific product formation. These studies help in elucidating the reaction pathways and the factors governing the rate of ozone addition and subsequent decomposition of the ozonide intermediate.

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic chemistry, characterized by the formation of new cyclic structures through the joining of two or more unsaturated molecules. For alkenes such as this compound, these reactions typically lead to the creation of cyclic adducts, with cyclopropanation representing a significant example of a (1+2) cycloaddition.

Cyclopropanation via Diazo Compounds and Catalytic Systems (e.g., using methyl diazo(trialkylsilyl)acetates)

The synthesis of cyclopropane derivatives is frequently achieved through cyclopropanation, a reaction often facilitated by the transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes. This process involves the generation of a transient metal-carbene intermediate, which subsequently adds to the alkene's carbon-carbon double bond. uni.luchem960.com

Research has explored the decomposition of diazo esters, specifically those with the general formula N₂C(SiR₃)COOMe (where R can be methyl (1a), ethyl (1b), or isopropyl (1c)), when reacted with various alkene substrates including styrene, 1-hexene, and cyclohexene. These reactions have been conducted under both catalytic and photochemical conditions to assess their effectiveness and diastereoselectivity. fishersci.cawikipedia.org

The selection of an appropriate catalyst is particularly crucial for cyclopropanation reactions involving diazo(trialkylsilyl)acetates. This is due to the inherent steric hindrance and reduced nucleophilicity imparted by the trialkylsilyl group on the diazo carbon atom. fishersci.fi Highly electrophilic catalysts, such as copper(I) triflate (CuOTf) and rhodium(II) perfluorobutyrate (Rh₂(pfb)₄), are generally necessary to ensure efficient decomposition of these diazo compounds. fishersci.fi

The observed catalytic efficiencies for substrates like styrene and 1-hexene typically follow the order: CuOTf > [Ru₂(CO)₄(µ-OAc)₂]n ≈ Rh₂(OAc)₄. fishersci.cawikipedia.org Notably, copper(I) triflate, despite its general effectiveness, did not promote the cyclopropanation of 1-hexene when combined with the sterically bulky methyl diazo(triisopropylsilyl)acetate (1c). fishersci.cawikipedia.org For cyclohexene, successful cyclopropanation with methyl diazo(trimethylsilyl)acetate (1a) and methyl diazo(triethylsilyl)acetate (1b) was achieved exclusively with a ruthenium catalyst. fishersci.cawikipedia.org

In these catalytically-driven cyclopropanation reactions, the anti diastereoisomer, where the silyl group is positioned opposite to the vicinal methyl or phenyl substituent(s), was preferentially formed. fishersci.cawikipedia.org This preference for the less sterically congested diastereomer was also observed in ruthenium(I)-catalyzed cyclopropanation of mono- and disubstituted alkenes with methyl diazo(trimethylsilyl)acetate. fishersci.fi Conversely, photochemical reactions involving these diazo compounds and alkenes, such as styrene and 1-hexene, exhibited a preference for the syn diastereoisomer. fishersci.cawikipedia.org

While this compound was not explicitly identified as a substrate in these particular cyclopropanation studies, its structural resemblance to 1-hexene and other branched alkenes (e.g., 2-methyl-2-butene, which has been studied in photolysis reactions fishersci.cafishersci.fi) suggests that similar mechanistic principles regarding catalyst selection, steric effects, and diastereoselectivity would apply. The presence of the methyl group at the 2-position of this compound would introduce additional steric hindrance around the double bond compared to 1-hexene, which could influence both reaction rates and the resulting diastereoselectivity, generally favoring the formation of less sterically encumbered products.

Kinetics and Thermodynamics of (1+2) Cycloadditions (by analogy to 2-methyl-1-pentene and other alkenes)

Understanding the kinetics and thermodynamics of (1+2) cycloadditions is essential for predicting reaction rates and product distributions under varying conditions. Although specific kinetic and thermodynamic data for this compound in (1+2) cycloadditions are not explicitly detailed in the provided literature, valuable insights can be derived through analogy to related alkene systems.

A study on the reactivity of transient diphenylgermylene (GePh₂) with various alkenes, including 1-hexene, 2-methyl-1-pentene, and 2-methyl-2-pentene, offers a pertinent framework for analyzing the kinetics and thermodynamics of such cycloadditions. thegoodscentscompany.com This research determined the equilibrium constant for the (1+2) cycloaddition across a range of alkenes, establishing a direct correlation between the Gibbs free energy of the reaction (∆Gᵣ) and the ionization potential (IP) of the alkene. thegoodscentscompany.com This correlation suggests that alkenes possessing higher ionization potentials (i.e., more electron-poor alkenes) tend to form more thermodynamically stable germiranes (the cycloadducts). thegoodscentscompany.com This highlights the significant role of the alkene's electronic properties in dictating the thermodynamic stability of the resulting cycloadduct.

For this compound, as a branched alkene, its reactivity in (1+2) cycloadditions would be influenced by a combination of its electronic characteristics and the steric environment around its double bond. The methyl group at the 2-position could impact both the ionization potential and the accessibility of the double bond to the attacking carbene or germylene species, thereby affecting both the kinetic rates and the thermodynamic stability of the cyclopropane or germirane adducts formed. Similar to 2-methyl-1-pentene, which has been utilized as a reference in determining electrophilicity parameters in polar reactions, the branched structure of this compound would contribute to its unique reactivity profile in these cycloaddition processes. nih.gov

Mechanistic and Kinetic Investigations of 2-methyl-1-hexene Reactivity

Reaction Kinetics and Rate Constant Determination

Reaction kinetics focuses on the speed of chemical reactions and the factors that influence them. For 2-Methyl-1-hexene, its reaction rates are intrinsically linked to the conditions under which reactions occur.

The rate of a chemical reaction, including those involving this compound, is directly influenced by the concentration of reactants and the ambient temperature. An increase in the concentration of reacting substances generally leads to a higher reaction rate because it increases the number of particles within a given volume, thereby enhancing the frequency of collisions between them studymind.co.ukchemistrystudent.comlibretexts.org.

Temperature plays a crucial role in determining reaction outcomes. As temperature rises, the average kinetic energy of molecules increases, causing them to move faster. This results in both a greater frequency of collisions and, more importantly, a higher proportion of collisions occurring with sufficient energy to overcome the activation energy barrier and form products studymind.co.ukchemistrystudent.comlibretexts.orgsolubilityofthings.com. The relationship between temperature and reaction rate is often described by the Arrhenius equation, which highlights the exponential increase in the rate constant with temperature solubilityofthings.com.

Specific investigations into the gas-phase reactions of this compound have provided quantitative data on its reactivity with various species. For instance, the rate constant for the gas-phase reaction of this compound with NO₃ radicals at 296 ± 2 K has been determined. This demonstrates the compound's susceptibility to radical attack, a common pathway for alkenes in atmospheric chemistry or industrial processes. nih.gov

Table 1: Rate Constants for Gas-Phase Reactions with NO₃ Radicals at 296 ± 2 K

| Alkene | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 1-Hexene | 2.00 ± 0.16 x 10⁻¹⁴ |

| 2-Methyl-1-pentene | 43.8 ± 2.3 x 10⁻¹⁴ |

| This compound | 52.4 ± 2.5 x 10⁻¹⁴ |

| 2-Methyl-1-octene | 57.8 ± 2.6 x 10⁻¹⁴ |

According to collision theory, a chemical reaction occurs successfully when reactant molecules collide with both sufficient energy and the correct spatial orientation chemistrystudent.compearson.comlibretexts.orglibretexts.org. The frequency of these collisions is directly related to factors such as reactant concentration and temperature; higher concentrations and temperatures lead to more frequent molecular encounters studymind.co.ukchemistrystudent.comlibretexts.orgmasterorganicchemistry.com.

Beyond mere contact, the orientational requirements are critical. Molecules must align in a specific manner to ensure that the reactive sites interact effectively, facilitating the breaking of old bonds and the formation of new ones pearson.comlibretexts.orglibretexts.orgsparkl.me. If the orientation is incorrect, even highly energetic collisions may not lead to a reaction pearson.comsparkl.me. The more complex the molecular structure and the more specific the reactive sites, the more stringent these orientational requirements become, leading to fewer effective collisions libretexts.orglibretexts.org. For alkenes like this compound, the geometry of the double bond and the steric bulk of the methyl group and hexyl chain influence how other molecules can approach and react with the unsaturated center.

Influence of Reactant Concentrations and Temperature on Reaction Rates

Thermodynamic Analysis of Reaction Pathways

Thermodynamics provides insights into the feasibility and spontaneity of chemical reactions, focusing on the energy changes that occur during a transformation.

The favourability of a chemical reaction is quantified by the change in Gibbs free energy (ΔG), which integrates both enthalpic (ΔH) and entropic (ΔS) contributions: ΔG = ΔH - TΔS, where T is the absolute temperature fiveable.me.

Enthalpic Contributions (ΔH): Enthalpy changes reflect the heat absorbed or released during a reaction, primarily due to the breaking and formation of chemical bonds. Exothermic reactions, characterized by a negative ΔH, release heat and are generally more energetically favorable savemyexams.com. For alkenes, reactions such as hydrogenation are typically exothermic, indicating a release of energy upon saturation of the double bond .

Entropic Contributions (ΔS): Entropy relates to the degree of disorder or randomness within a system. An increase in entropy (positive ΔS) contributes to the spontaneity of a reaction, as systems tend towards states of higher disorder leeds.ac.ukchemicalforums.comnih.gov. While enthalpic factors often dominate, entropic effects can become significant, especially in reactions involving changes in the number of molecules or conformational flexibility nih.govnih.gov.

Chemical reactions can proceed under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions, particularly temperature fiveable.melibretexts.orglibretexts.org.

Kinetic Control: Under kinetic control, the product that forms the fastest is favored. This occurs when the reaction conditions, typically lower temperatures, prevent the interconversion of products back to reactants or other isomers. The kinetic product is formed via the reaction pathway with the lowest activation energy (Ea), even if it is not the most thermodynamically stable product fiveable.melibretexts.orglibretexts.org.

Thermodynamic Control: Under thermodynamic control, the most stable product is favored. This occurs at higher temperatures or over longer reaction times, where reactions are reversible, allowing the system to reach equilibrium. The thermodynamic product possesses the lowest Gibbs free energy (ΔG) fiveable.melibretexts.orglibretexts.org.

For this compound, a classic example of this distinction is its isomerization. This compound can isomerize to 2-methyl-2-hexene. 2-Methyl-2-hexene is generally considered the more thermodynamically stable isomer due to the increased substitution of the double bond, which provides greater hyperconjugative stabilization libretexts.org. This isomerization can be facilitated by catalysts such as zeolite ZSM-5 at elevated temperatures (e.g., 400–500°C), conditions that favor the formation of the thermodynamically more stable product . In such cases, if the reaction is allowed to equilibrate, 2-methyl-2-hexene would be the predominant product.

Enthalpic and Entropic Contributions to Reaction Favourability

Radical Addition Kinetics and Thermodynamics

In general, radical addition to C=C double bonds is influenced by the stability of the resulting radical intermediate. For unsymmetrical alkenes like this compound, addition can occur at either carbon of the double bond. Studies on methyl radical addition to C=C bonds indicate that addition to the unsubstituted carbon center is favored over addition to the substituted carbon center. This preference is observed both kinetically, due to lower activation barriers, and thermodynamically, due to greater exothermicity of the reaction leading to the more stable radical intermediate acs.orgnih.govresearchgate.net.

Entropic differences among corresponding radical addition reactions are typically minor, implying that the reaction rates are predominantly governed by the differences in their respective activation barriers acs.orgnih.govresearchgate.net. This means that the kinetic product, determined by the lowest activation energy pathway, is often the major product in these radical additions.

For this compound, its reactivity towards radical species has been quantified. As shown in Table 1, the rate constant for the gas-phase reaction of this compound with NO₃ radicals at 296 ± 2 K is 52.4 ± 2.5 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. This rate constant is significantly higher compared to that of 1-hexene (2.00 ± 0.16 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) under the same conditions nih.gov. This difference highlights the impact of the methyl group at the 2-position of this compound on its reactivity towards radical species, likely due to the formation of a more stable tertiary radical intermediate upon addition to the terminal carbon.

The epoxidation of this compound can also occur via reaction with peroxyl radicals, a process catalyzed by enzymes such as human and rat P450 enzymes nih.govsigmaaldrich.com. While specific rate constants for this compound with peroxyl radicals were not detailed in the provided data, related studies on other alkenes, such as 2-methyl-1-butene, illustrate the general kinetic and thermodynamic considerations in such radical-mediated epoxidation processes york.ac.uk.

Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 2-methyl-1-hexene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of volatile organic compounds like 2-Methyl-1-hexene. Its high resolution and sensitivity make it indispensable for quality control and reaction product analysis.

Gas Chromatography (GC) is a primary technique for determining the purity of this compound and for profiling the products of its reactions, such as isomerization, oligomerization, or oxidation. avantorsciences.comnih.gov Purity is typically specified as >97.0% as determined by GC. avantorsciences.com The method relies on the differential partitioning of components between a stationary phase within a capillary column and a mobile gaseous phase. Non-polar or medium-polarity columns are often employed for the analysis of hydrocarbons. acs.org

In reaction monitoring, GC allows for the quantification of reactants, products, and byproducts, providing crucial data on conversion, selectivity, and reaction kinetics. For instance, in the acid-catalyzed dehydration of 2-methyl-2-hexanol, GC is used to determine the yield percentages and selectivity ratios of the resulting alkene isomers, including this compound and the more thermodynamically stable 2-methyl-2-hexene. Furthermore, GC can effectively separate structural isomers; due to differences in branching and volatility, this compound typically has a different retention time compared to isomers like 3-methyl-1-hexene.

Table 1: Illustrative GC Parameters for Alkene Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | Non-polar (e.g., DB-1) or Medium-polar (e.g., DB-WAX) Capillary Column | Separation of hydrocarbon isomers based on boiling point and polarity. |

| Injector Temp. | 250 °C | Ensure rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C at 10°C/min) | Separate compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | High sensitivity for quantitative analysis of hydrocarbons. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

This table presents typical parameters; specific conditions may be optimized based on the analytical application.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an essential tool for analyzing complex mixtures containing this compound or its derivatives. acs.orgresearchgate.net This technique is particularly valuable in identifying unknown products from reactions like pyrolysis, where a multitude of compounds can be generated. researchgate.netchromatographyonline.com

After separation in the GC column, molecules are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The fragmentation pattern provides structural information that aids in identification. For this compound, the mass spectrum is characterized by specific fragment ions that help distinguish it from its isomers. For example, the stability of the tertiary carbocation formed upon fragmentation can lead to a dominant fragment that is different from that of other hexene isomers. In pyrolysis studies of materials like nitrile rubber, 2-ethyl-1-hexene, an isomer of this compound, has been identified as a thermal decomposition product through its characteristic mass fragments. chromatographyonline.com

Gas Chromatography (GC) for Purity Assessment and Product Profiling

Spectroscopic Techniques for Structural Analysis and Mechanistic Insights

Spectroscopic methods provide detailed information about molecular structure, functional groups, and bonding environments, which is critical for characterizing reaction products and understanding catalytic mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of the products derived from this compound, especially oligomers and polymers. mdpi.com Both ¹H and ¹³C NMR provide information on the chemical environment of the nuclei, allowing for the determination of connectivity, stereochemistry, and branching in polymer chains. mdpi.com

In the ¹H NMR spectrum of oligo(1-hexene), a related α-olefin, characteristic signals include those for terminal methyl groups, methyl branches, and long-chain methylene groups ((CH₂)n). mdpi.com The integration of these signals allows for the calculation of the degree of branching. mdpi.com Similarly, ¹³C NMR spectra provide detailed information on the polymer backbone and the nature of branch points (e.g., methyl, butyl, or longer branches). mdpi.commdpi.com The chemical shifts in ¹³C NMR are sensitive to the stereochemistry of the polymer chain, allowing for the determination of tacticity (e.g., isotacticity). mdpi.com For oligo(1-hexene)s, signals corresponding to internal double bonds can be observed, indicating isomerization during the oligomerization process. mdpi.comwiley-vch.de These principles are directly applicable to the analysis of oligomerization products of this compound.

Table 2: Representative NMR Chemical Shifts for Polyolefin Microstructures

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~4.7–5.2 | Vinylic protons (C=CH₂) | |

| ¹H | ~1.25 | Methylene groups in long chains ((CH₂)n) | mdpi.com |

| ¹H | ~0.88 | Terminal methyl groups of butyl or longer branches | mdpi.com |

| ¹H | ~0.83 | Methyl branches | mdpi.com |

| ¹³C | ~124–131 | Internal double bonds (C=C) | mdpi.com |

Chemical shifts are referenced to a standard (e.g., CDCl₃) and can vary slightly based on solvent and polymer structure.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. fiveable.me For this compound, the most characteristic absorptions are associated with the carbon-carbon double bond (C=C) and the vinyl C-H bonds. docbrown.info The C=C stretching vibration typically appears as a band around 1640-1660 cm⁻¹. docbrown.info The stretching vibrations of the C-H bonds attached to the sp² hybridized carbons of the double bond are found at wavenumbers above 3000 cm⁻¹, distinguishing them from the sp³ C-H stretches of the alkyl chain, which appear below 3000 cm⁻¹. masterorganicchemistry.com

IR spectroscopy is also instrumental in monitoring the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands. wisc.edu For example, in a hydrogenation reaction, the disappearance of the C=C and =C-H stretching bands would indicate the conversion of this compound to 2-methylhexane. Furthermore, this technique can be used to characterize the catalysts involved in these reactions. For instance, the interaction of a catalyst with the alkene can be studied by observing shifts in the characteristic IR bands. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| ~3080 | C-H Stretch | =C-H (vinyl) | masterorganicchemistry.compressbooks.pub |

| ~2850–2960 | C-H Stretch | -C-H (alkyl) | libretexts.org |

| ~1640–1660 | C=C Stretch | Alkene | docbrown.info |

| ~910, 990 | C-H Out-of-plane bend | Monosubstituted alkene-type | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Microstructure Determination of Reaction Products (e.g., oligomers, polymers)

Advanced In Situ and Operando Techniques for Reaction Monitoring

To gain deeper mechanistic insights, chemists increasingly employ in situ (in place) and operando (working) spectroscopic techniques. These methods allow for the analysis of a chemical reaction as it happens, under relevant process conditions of temperature and pressure, providing real-time information on catalyst structure, active sites, and reaction intermediates. unito.itnih.gov

For reactions involving alkenes like this compound, operando IR and NMR spectroscopy are particularly powerful. psi.chrsc.org Operando FT-IR spectroscopy can be used to monitor ethylene polymerization, detecting the formation of α-olefins like 1-hexene as intermediates before they are incorporated into the polymer chain. rsc.org This approach provides direct experimental evidence of reaction mechanisms that are otherwise inferred from final product analysis. rsc.org Similarly, high-pressure operando FlowNMR spectroscopy has been successfully used to study the hydroformylation of 1-hexene in real-time. rsc.org This technique allows for the quantitative monitoring of reactants and products and the direct detection of catalyst resting states and intermediates during catalysis. rsc.orgresearchgate.net The application of these advanced methods to reactions of this compound can unravel complex reaction networks, identify transient species, and accelerate the development of more efficient catalytic processes. nih.govchemrxiv.orgacs.org

Molecular-Beam Mass Spectrometry (MBMS) for Real-Time Species Analysis in Oxidation Studies

Molecular-Beam Mass Spectrometry (MBMS) is a powerful technique for the online, real-time analysis of gas-phase chemical reactions, particularly in high-temperature environments like oxidation and combustion. The methodology involves extracting a sample from a reactor through a small orifice, forming a molecular beam that travels into a high-vacuum chamber. This rapid expansion quenches the reactions and minimizes collisions, preserving the chemical integrity of even highly reactive species for detection by a mass spectrometer. When coupled with a tunable vacuum ultraviolet (VUV) light source from a synchrotron for photoionization (PI), the technique, known as SVUV-PI-MBMS, offers enhanced sensitivity and selectivity, especially for labile intermediates. researchgate.netkaust.edu.sa

In the context of branched alkene oxidation, MBMS allows for the detailed observation of chemical kinetics in reacting flows under well-controlled conditions. nih.gov While direct studies on this compound are not extensively documented, research on analogous branched alkanes like 2,5-dimethylhexane (DMH) provides significant insight into the expected intermediates. researchgate.net During the gas-phase low-temperature oxidation of DMH, SVUV-PI-MBMS has been instrumental in detecting highly oxidized multifunctional molecules (HOMs), which are key to understanding chain-branching pathways. researchgate.net The high mass resolution of the time-of-flight (TOF) mass spectrometer allows for the determination of the elemental composition of intermediates from the C/H/O system. nih.gov By using "soft" ionization with low electron energy, fragmentation of parent molecules is minimized, enabling the reliable detection of transient species. nih.gov

Key intermediates identified in the oxidation of branched hydrocarbons using MBMS include a range of oxygenated species. These findings suggest that the oxidation of this compound would similarly produce a complex mixture of intermediates crucial for understanding autoignition and pollutant formation.

Table 1: Key Intermediate Classes Detected in Branched Alkane Oxidation by MBMS This table is based on findings from analogous branched alkane oxidation studies.

| Class of Intermediate | General Formula | Significance in Oxidation |

| Cyclic Ethers | CnH2nO | Formed from the consumption of hydroperoxyalkyl radicals; stable products of low-temperature chemistry. researchgate.net |

| Keto-hydroperoxides (KHPs) | CnH2nO3 | Key chain-branching agents in low-temperature autoignition. researchgate.netkaust.edu.sa |

| Diketo-hydroperoxides | CnH2n-2O4 | Highly oxidized molecules indicating advanced stages of oxidation. researchgate.net |

| Keto-dihydroperoxides | CnH2nO5 | Species resulting from third O2 addition, indicating new chain-branching pathways. researchgate.net |

Synchrotron-Based Photoelectron Photoion Coincidence (PEPICO) Spectroscopy for Intermediate Detection

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced mass spectrometric technique that provides exceptional isomer selectivity, making it invaluable for unraveling complex reaction mixtures. dlr.dechimia.ch The method involves ionizing gas-phase molecules with tunable VUV synchrotron radiation and detecting both the resulting ion and electron in coincidence. dlr.de By analyzing the kinetic energy of the threshold photoelectrons, a mass-selected threshold photoelectron spectrum (ms-TPES) is generated for each mass-to-charge ratio. acs.orgethz.ch This spectrum serves as a unique spectroscopic fingerprint for a molecule, allowing for the unambiguous identification of structural isomers that are indistinguishable by conventional mass spectrometry. acs.orgresearchgate.net

The application of synchrotron-based PEPICO spectroscopy to the low-temperature oxidation of 1-hexene, a structural isomer of this compound, highlights the power of this technique. researchgate.net In a study conducted in a jet-stirred reactor, PEPICO spectroscopy facilitated a comprehensive analysis of the reaction intermediates. researchgate.net The sensitivity of the technique to molecular structure enabled the clear differentiation of key isomeric intermediates, including hydroperoxides, cyclic ethers, and ketohydroperoxides. researchgate.net This level of detail is critical for refining kinetic models, as demonstrated by the finding that models were overpredicting the formation of certain hydroxyl ketohydroperoxides while confirming that alkenyl hydroperoxides are the primary agents for chain-branching in 1-hexene oxidation. researchgate.net

The ability to distinguish between isomers is a significant advantage over other methods and is crucial for understanding the nuanced reaction pathways of alkenes. iucr.orgresearchgate.net For this compound, this would allow for precise tracking of how the branched methyl group influences the formation of various oxidation products compared to its linear isomers.

Table 2: Isomer Differentiation Capability of PEPICO in Alkene Oxidation (Example: C₅H₁₀O isomers from n-pentane oxidation) This table illustrates the principle of isomer identification by comparing experimental spectra with reference spectra, a capability directly applicable to this compound studies. Data adapted from analogous studies.

| Mass-to-Charge Ratio (m/z) | Potential Isomers (Cyclic Ethers) | Identification Method |

| 86 | 2-methyl-tetrahydrofuran | Comparison of experimental mass-selected threshold photoelectron spectrum (ms-TPES) with calculated or reference spectra for each isomer. researchgate.net |

| 86 | 2-ethyl-oxetane | Comparison of experimental ms-TPES with calculated or reference spectra for each isomer. researchgate.net |

| 86 | 2,3-dimethyl-oxetane | Comparison of experimental ms-TPES with calculated or reference spectra for each isomer. researchgate.net |

| 86 | Tetrahydropyran | Comparison of experimental ms-TPES with calculated or reference spectra for each isomer. researchgate.net |

Operando NMR Spectroscopy for Catalyst Behavior under Reaction Conditions (by analogy to 1-hexene)

Understanding the behavior of a catalyst during a reaction requires analytical techniques that can probe the system under actual process conditions (i.e., high pressure, high temperature). Operando Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for such in-situ investigations, particularly in homogeneous catalysis. rsc.orgacs.org By using high-pressure NMR tubes or specialized flow NMR setups, researchers can monitor catalytic reactions in real-time, providing quantitative data on catalyst speciation, intermediate formation, and product distribution. rsc.orgrsc.org

While specific operando NMR studies on this compound are not prevalent, extensive research on the rhodium-catalyzed hydroformylation of 1-hexene serves as an excellent analogy. rsc.orgcapes.gov.bracs.org In these studies, high-pressure multinuclear NMR (e.g., ¹H, ³¹P) is used to observe the catalyst system under syngas (CO/H₂) pressure. capes.gov.brresearchgate.net This allows for the direct detection of catalyst resting states and active intermediates that are part of the catalytic cycle. rsc.orgresearchgate.net

For instance, in the hydroformylation of 1-hexene catalyzed by rhodium/triphenylphosphine complexes, operando FlowNMR spectroscopy has successfully identified and quantified key species. rsc.orgnih.govrsc.org The experiments can track the consumption of the reactant (1-hexene), the formation of products (n-heptanal and 2-methylhexanal), and the isomerization of the starting material. rsc.org Crucially, ³¹P{¹H} NMR allows for the characterization of various rhodium-phosphine complexes present during turnover, such as the resting state [RhH(CO)(PPh₃)₃] and the catalytically relevant bis-phosphine [RhH(CO)₂(PPh₃)₂] and mono-phosphine acyl intermediates. rsc.orgnih.gov This information is vital for understanding factors that control catalyst activity and selectivity, such as the influence of CO pressure and ligand concentration. capes.gov.bracs.org The application of this methodology to the catalytic reactions of this compound would provide similarly deep mechanistic insights.

Table 3: Species Monitored during Operando NMR Study of 1-Hexene Hydroformylation Data based on analogous studies of Rh/PPh₃ catalyzed 1-hexene hydroformylation.

| Species Type | Example Compound/Species | NMR Nucleus Observed | Significance |

| Reactant | 1-Hexene | ¹H | Monitor substrate consumption and isomerization. rsc.org |

| Product | n-Heptanal | ¹H | Quantify linear aldehyde formation (regioselectivity). cnr.it |

| Product | 2-Methylhexanal | ¹H | Quantify branched aldehyde formation (regioselectivity). rsc.org |

| Catalyst Resting State | [RhH(CO)(PPh₃)₃] | ³¹P, ¹H | Identify dominant off-cycle species. rsc.org |

| Catalytic Intermediate | [RhH(CO)₂(PPh₃)₂] | ³¹P, ¹H | Observe species that directly enter the catalytic cycle. rsc.orgcnr.it |

| Catalytic Intermediate | Mono-phosphine acyl complex | ³¹P | Identify in-cycle reaction intermediates. rsc.orgnih.gov |

Applications of 2-methyl-1-hexene As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

As a reactive alkene, 2-methyl-1-hexene can be employed as a precursor in the synthesis of various heterocyclic compounds. While specific detailed research findings directly linking this compound to named heterocyclic compounds are not extensively documented, its general reactivity profile as an olefin allows for its incorporation into cyclic structures containing heteroatoms (e.g., nitrogen, oxygen, sulfur) through established synthetic methodologies. For instance, alkenes are commonly utilized in cycloaddition reactions, ring-closing metathesis, or as substrates for the introduction of functional groups that can subsequently participate in cyclization reactions to form heterocycles. The terminal double bond of this compound provides a site for such transformations, contributing to the diversity of accessible heterocyclic frameworks.

Intermediate for the Formation of Epoxides and Diols through Oxidation Reactions

This compound readily undergoes oxidation reactions to form valuable epoxide and diol intermediates.

Epoxidation: The compound can be converted to epoxides through reactions with peracids, a common method for synthesizing oxirane rings from alkenes. The resulting epoxide from this compound is 2-methyl-1,2-epoxyhexane. nih.gov This transformation is also observed in biological systems, where human and rat P450 enzymes catalyze the epoxidation of this compound. , , alkalisci.com,

Diol Formation: Oxidation reactions can also lead to the formation of diols. For this compound, the dihydroxylation of the double bond yields 2-methylhexane-1,2-diol. nih.gov This can typically be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under appropriate conditions. Another oxidation pathway involves hydroboration followed by oxidation with alkaline hydrogen peroxide, which yields 2-methyl-1-hexanol, demonstrating an anti-Markovnikov addition of water. chegg.com

The table below summarizes the key oxidation products of this compound:

| Reaction Type | Product | Molecular Formula | PubChem CID |

| Epoxidation | 2-Methyl-1,2-epoxyhexane | C7H14O | 10920480 |

| Dihydroxylation | 2-Methylhexane-1,2-diol | C7H16O2 | 568168 |

Role as a Comonomer in Specialty Polymer Synthesis with Controlled Branching (e.g., Polyethylene and Polypropylene Derivatives)

This compound is utilized as a comonomer in the production of specialty polymers, including polyethylene and polypropylene derivatives. ontosight.ai As an alpha-olefin, its incorporation into polymer chains introduces controlled branching, which significantly modifies the physical and mechanical properties of the resulting polymers. The presence of the methyl group and the hexyl chain in this compound leads to short-chain and long-chain branching, respectively, depending on the polymerization mechanism and conditions.

The introduction of such branching can lead to:

Reduced Polymer Density: Branching prevents efficient packing of polymer chains, leading to lower crystallinity and density.

Improved Mechanical Properties: Controlled branching can enhance properties such as toughness, flexibility, and stress-crack resistance.

Modified Rheological Behavior: Branching affects the melt flow index and viscosity, which are critical for polymer processing.

The use of this compound as a comonomer allows for the tailoring of polymer characteristics to meet specific application requirements in various industries.

Derivatization for Value-Added Chemicals and Fuel Components Research (e.g., branched fuels via dimerization and hydrogenation)

This compound is a valuable intermediate for the derivatization into various value-added chemicals and is explored in fuel components research, particularly for branched fuels.

Hydroformylation: This process, which transforms alkenes into aldehydes using carbon monoxide and hydrogen in the presence of catalysts, is a known reaction for this compound. It is suitable for hydroformylation using phosphite-modified rhodium catalysts. , , alkalisci.com, This reaction yields branched aldehydes, which can then be further transformed into alcohols or carboxylic acids, serving as precursors for plasticizers, solvents, and other industrial chemicals.

Branched Fuels via Dimerization and Hydrogenation: Branched olefins are key feedstocks for the production of high-performance fuels. While research often highlights other branched alkenes like 2-ethyl-1-hexene for fuel applications, the principle applies to this compound due to its similar structural characteristics as a branched alpha-olefin. researchgate.net, acs.org, google.com, , google.com

Dimerization: Under acidic catalysis, branched alkenes can undergo dimerization to form larger, branched unsaturated hydrocarbons. For instance, 2-ethyl-1-hexene has been dimerized to C16H32 hydrocarbons using catalysts like Amberlyst-15 or Nafion. researchgate.net, , google.com

Hydrogenation: The resulting unsaturated dimers are then hydrogenated to produce saturated branched alkanes. This hydrogenation process, often carried out over catalysts like PtO2, yields hydrocarbons suitable for jet and diesel fuels, characterized by their high energy density and favorable cold-flow properties. researchgate.net, acs.org, google.com, google.com The highly branched nature of these alkanes contributes to their high octane number, making them desirable components in advanced fuel formulations. The hydrogenation product of this compound itself is 2-methylhexane. , nih.gov

Exploration in Synthetic Pathways to Pharmaceutical Intermediates (by analogy to 2-methyl-1-substituted phenyl-2-propanamine compounds)

This compound and its derivatives are explored in synthetic pathways to pharmaceutical intermediates, particularly those involving the introduction of nitrogen or oxygen functionalities into branched aliphatic chains.

Hydroamination: A significant application lies in hydroamination reactions, which involve the addition of an N-H bond across an alkene. Research has demonstrated the photocatalytic intermolecular anti-Markovnikov hydroamination of this compound with secondary alkyl amines, such as piperidine, yielding the desired tertiary amine products in high yields (e.g., 92% with piperidine). nih.gov, nih.gov Similar anti-Markovnikov hydroamination reactions with sulfonamides using photocatalysts have also been successful, providing good to moderate yields of the corresponding products. acs.org The ability to selectively introduce amine functionalities at the terminal carbon of this compound is crucial, as branched amines are common structural motifs in many pharmaceutical agents.

Formation of Branched Alcohols: The anti-Markovnikov hydroboration-oxidation of this compound yields 2-methyl-1-hexanol. chegg.com This branched primary alcohol has been identified as a key intermediate in pharmaceutical synthesis, specifically in the development of Toll-like receptor (TLR) modulators, such as (R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol (GS-9688), a clinical candidate for chronic hepatitis B. This highlights the utility of this compound in constructing branched alcohol scaffolds relevant to drug discovery.

The synthesis of branched amines and alcohols from this compound by these methods provides structural analogs to the aliphatic portions of compounds like 2-methyl-1-substituted phenyl-2-propanamine, where the branched alkyl chain plays a role in molecular recognition and pharmacological activity. This demonstrates the potential of this compound as a versatile starting material for building complex pharmaceutical intermediates.

Q & A

Basic: What are the standard synthetic routes for 2-methyl-1-hexene, and how are reaction efficiencies quantified?

Answer:

this compound is commonly synthesized via acid-catalyzed dehydration of secondary alcohols (e.g., 2-methyl-2-hexanol). The reaction mechanism involves protonation of the hydroxyl group, followed by carbocation formation and β-hydrogen elimination. Product distribution (e.g., this compound vs. 2-methyl-2-hexene) is influenced by Zaitsev’s rule, favoring the more substituted alkene. Efficiency is quantified using gas chromatography (GC) to determine yield percentages and selectivity ratios. For reproducibility, reaction conditions (temperature, acid concentration) must be rigorously documented .

Table 1: Example reaction parameters and outcomes

| Substrate | Catalyst (H₂SO₄ conc.) | Temp (°C) | Major Product (Yield %) |

|---|---|---|---|

| 2-methyl-2-hexanol | 85% | 140 | This compound (65%) |

Advanced: How do phosphite-modified rhodium catalysts influence the hydroformylation of this compound, and what data contradictions arise in regioselectivity studies?

Answer:

Phosphite ligands on rhodium catalysts alter electronic and steric environments, favoring linear vs. branched aldehyde formation. Contradictions in regioselectivity data (e.g., branched:linear ratios ranging from 1:3 to 1:5) may stem from variations in ligand concentration, solvent polarity, or pressure. Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to quantify products. Researchers must report ligand-to-metal ratios and reaction kinetics to enable cross-study comparisons .

Basic: How is this compound characterized structurally, and what spectral data are critical for verification?

Answer:

Key characterization techniques:

- ¹H NMR : Distinct signals for vinylic protons (δ 4.7–5.2 ppm, multiplet) and methyl branches (δ 0.9–1.1 ppm, triplet). For this compound, expect three non-equivalent proton environments (vinylic, adjacent methyl, and chain CH₂ groups) .

- IR Spectroscopy : C=C stretch near 1640 cm⁻¹ and C-H stretches for sp³ carbons.

Table 2: Representative ¹H NMR data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Vinylic (CH₂=CH-) | 5.0–5.2 | Multiplet |

| Methyl (CH₃) | 0.9–1.1 | Triplet |

| Methylene (CH₂) | 1.2–1.5 | Multiplet |

Advanced: What methodological challenges arise in analyzing the stereochemical outcomes of P450-catalyzed epoxidation of this compound?

Answer:

Human and rat P450 enzymes produce epoxide diastereomers with varying enantiomeric excess (ee). Challenges include:

- Enzyme Source Variability : Rat liver microsomes may yield different ee values compared to human CYP3A4 isoforms.

- Analytical Methods : Chiral GC or HPLC with β-cyclodextrin columns is required to resolve enantiomers. Contradictions in literature data (e.g., ee ranging from 40% to 75%) often reflect differences in enzyme purification protocols or substrate concentrations .

Basic: How can this compound be distinguished from structural isomers like 3-methyl-1-hexene using analytical techniques?

Answer:

- GC Retention Times : Differences in branching alter volatility; this compound elutes earlier than 3-methyl-1-hexene on non-polar columns.

- Mass Spectrometry (MS) : Fragmentation patterns differ due to carbocation stability; this compound shows a dominant m/z 85 fragment (tertiary carbocation) vs. m/z 71 for 3-methyl-1-hexene.

- ¹³C NMR : The position of the methyl branch affects chemical shifts of adjacent carbons .

Advanced: What experimental design considerations are critical for reconciling contradictory data in hydroformylation and epoxidation studies?

Answer:

- Control Experiments : Include internal standards (e.g., n-dodecane in GC) to normalize retention time drift.

- Catalyst Characterization : Use X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma (ICP) to verify rhodium catalyst composition and ligand coordination.

- Enzyme Activity Assays : Report specific activity (units/mg protein) for P450 enzymes to account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。